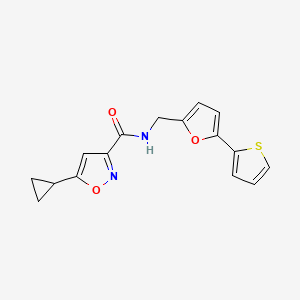

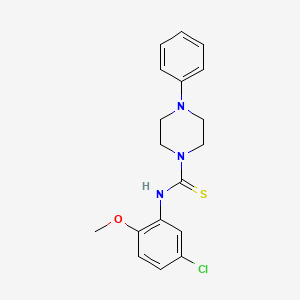

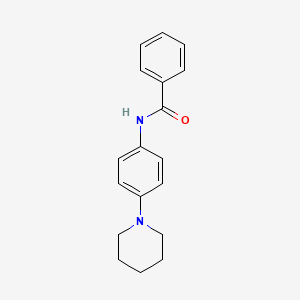

N-(4-piperidin-1-ylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-piperidin-1-ylphenyl)benzamide” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Synthesis Analysis

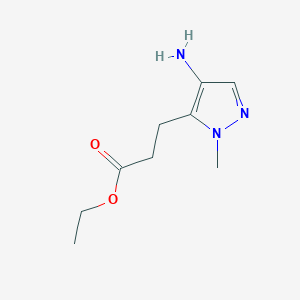

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C18H20N2O. It contains a piperidine moiety, which is an organic heterocyclic amine . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 280.371. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

A series of derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. It was found that the introduction of bulky moieties and substituting the benzamide with alkyl or phenyl groups significantly enhanced activity. One derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, emerged as a potent inhibitor, indicating potential applications as an antidementia agent (Sugimoto et al., 1990).

Cannabinoid Receptor Antagonists

Research into the structure-activity relationships of pyrazole derivatives, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), led to insights into cannabinoid receptor antagonists. These compounds may antagonize harmful effects of cannabinoids, showing therapeutic potential (Lan et al., 1999).

Modulation of Urokinase Receptor

Virtual screening identified compounds targeting the urokinase receptor (uPAR), showing potential in blocking angiogenesis and inhibiting cell growth, suggesting applications in cancer treatment (Wang et al., 2011).

Antimyotonic Agents

Constrained analogues of tocainide were designed as skeletal muscle sodium channel blockers, showing potential as antimyotonic agents. These compounds demonstrated increased potency and use-dependent block compared to tocainide, suggesting therapeutic applications in muscle disorders (Catalano et al., 2008).

Opioid Mechanisms and Analgesia

Novel δ-opioid agonists showed promising oral bioavailability and analgesic effects in rat models, representing potential drugs for chronic pain treatment. Genetic approaches were used to investigate their mechanisms, highlighting their mediated effects by δ-opioid receptors (Nozaki et al., 2012).

Synthesis and Bioactivity of Benzamides

Metal complexes of new benzamides were synthesized, demonstrating significant in vitro antibacterial activity. These findings suggest potential applications in the development of new antimicrobial agents (Khatiwora et al., 2013).

Mecanismo De Acción

Target of Action:

The primary target of N-(4-piperidin-1-ylphenyl)benzamide is hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to hypoxic (low oxygen) conditions. It consists of two subunits: HIF-1α and HIF-1β. While HIF-1β is constitutively expressed, HIF-1α responds specifically to hypoxia and regulates downstream gene expression .

Mode of Action:

When this compound interacts with HIF-1α, it induces several changes:

- Apoptosis induction : The compound also enhances the expression of cleaved caspase-3 , leading to apoptosis (programmed cell death) in tumor cells .

Biochemical Pathways:

This compound affects several pathways:

- Apoptosis pathways : Depending on context, HIF-1α can either inhibit or promote apoptosis through interactions with proteins like p21, p53, and others .

Action Environment:

Environmental factors, such as oxygen availability, pH, and other cellular conditions, influence the compound’s efficacy and stability. For instance, hypoxic tumor microenvironments enhance HIF-1α expression, making this compound more effective in such settings .

Safety and Hazards

Direcciones Futuras

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(4-piperidin-1-ylphenyl)benzamide”, is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

N-(4-piperidin-1-ylphenyl)benzamide has been found to interact with various biomolecules in biochemical reactions. For instance, it has been reported to show significant inhibitory bioactivity in HepG2 cells, a type of liver cancer cell . This compound induced the expression of Hypoxia-inducible factor 1-alpha (HIF-1α) protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Cellular Effects

In terms of cellular effects, this compound influences cell function by interacting with specific cellular pathways. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 in HepG2 cells . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

N-(4-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOKWKMPODCMBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-methoxyquinoxaline](/img/structure/B2398444.png)

![N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B2398446.png)

![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)